3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile, conducted at room temperature.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . These methods are designed to maximize yield and efficiency while maintaining the desired chemical properties of the compound.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Common in fluorinated pyridines due to the electron-withdrawing nature of the fluorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation: Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized pyridine derivatives .
Scientific Research Applications
3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 4-fluoropyridine
- 3-chloro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
Uniqueness
3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines . Its combination of fluorine and carboxamide groups provides a unique set of reactivity and stability characteristics, making it valuable in various applications .
Properties
IUPAC Name |
3-fluoro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-11-8-14-6-4-10(11)12(17)16-7-9-3-1-2-5-15-9/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANCRRRPHMDAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.